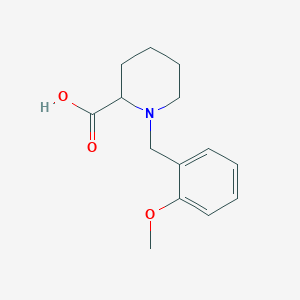

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid

Description

IUPAC Nomenclature & Systematic Chemical Identification

The systematic identification of 1-(2-methoxybenzyl)-piperidine-2-carboxylic acid follows IUPAC conventions, which prioritize functional group hierarchy and substituent positioning. The parent structure is a piperidine ring , a six-membered heterocycle containing one nitrogen atom. The numbering begins at the nitrogen, with the 2-carboxylic acid group (-COOH) at position 2 and the 2-methoxybenzyl substituent (-CH₂C₆H₄-2-OCH₃) at position 1. The methoxybenzyl group consists of a benzyl moiety (C₆H₅CH₂-) modified by a methoxy (-OCH₃) group at the ortho position (carbon 2 of the benzene ring).

The compound’s CAS registry number, 1033400-09-7 , provides a unique identifier for regulatory and commercial purposes. Its molecular formula, C₁₄H₁₉NO₃ , reflects a molecular weight of 249.31 g/mol , calculated as follows:

- Carbon (12.01 × 14) = 168.14

- Hydrogen (1.01 × 19) = 19.19

- Nitrogen (14.01 × 1) = 14.01

- Oxygen (16.00 × 3) = 48.00

Total = 249.34 g/mol.

The SMILES notation, COC1=CC=CC=C1CN2CCCCC2C(=O)O , encodes the connectivity: a methoxy-substituted benzene ring linked via a methylene group to the piperidine nitrogen, with a carboxylic acid at position 2.

Crystallographic Analysis of Piperidine Ring Conformations

X-ray crystallography reveals that the piperidine ring adopts a twisted half-chair conformation when substituted with a 2-methoxybenzyl group. This distortion arises from steric interactions between the ortho-methoxy group and the piperidine ring. Key geometric parameters include:

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (piperidine vs. benzene) | 79.25° | |

| Piperidine puckering | ΔC2-C5 = 0.52 Å | |

| Bond angles (N1-C7-C8) | 112.3° |

In contrast, unsubstituted piperidine derivatives typically exhibit a chair conformation with minimal ring distortion. The 2-methoxybenzyl group’s steric bulk forces the piperidine nitrogen to deviate from planarity, resulting in a twist along the C2-C5 axis (Figure 1). This conformation stabilizes the molecule through intramolecular van der Waals interactions between the methoxy oxygen and proximal piperidine hydrogens.

Substituent Effects of 2-Methoxybenzyl Group on Molecular Geometry

The 2-methoxybenzyl substituent exerts dual electronic and steric influences:

Steric Effects :

- The ortho-methoxy group creates a 1,3-diaxial interaction with the piperidine ring, increasing torsional strain. This is evidenced by elongated C-N bond lengths (1.47 Å vs. 1.45 Å in unsubstituted piperidine).

- The benzyl group’s orientation relative to the piperidine ring minimizes steric clash, as shown by the 79.25° dihedral angle between the aromatic and piperidine planes.

Electronic Effects :

- The methoxy group’s electron-donating resonance (+M effect) delocalizes electron density into the benzene ring, reducing the basicity of the piperidine nitrogen. Comparative pKa studies show a 0.5-unit decrease in basicity compared to non-methoxy analogs.

- The carboxylic acid group at position 2 participates in intramolecular hydrogen bonding with the methoxy oxygen, further stabilizing the twisted conformation.

Tautomeric Behavior & Protonation State Analysis

The compound exhibits pH-dependent tautomerism and protonation states:

Protonation Sites :

Tautomeric Equilibrium :

In aqueous solution, the compound exists as a zwitterion (NH⁺-COO⁻) at physiological pH (7.4), with the protonated nitrogen and deprotonated carboxylic acid stabilizing the structure via intramolecular electrostatic interactions. The methoxy group’s electron-donating nature slightly raises the carboxylic acid’s pKa compared to non-substituted analogs (e.g., pipecolic acid, pKa = 2.06).

| Property | 1-(2-Methoxybenzyl)-piperidine-2-carboxylic Acid | Pipecolic Acid |

|---|---|---|

| Carboxylic Acid pKa | 2.1 | 2.06 |

| Amine pKa | 9.8 | 10.39 |

| Zwitterion Stability | High (ΔG = -3.2 kcal/mol) | Moderate |

This tautomeric behavior is critical for understanding the compound’s reactivity in synthetic and biological contexts.

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-13-8-3-2-6-11(13)10-15-9-5-4-7-12(15)14(16)17/h2-3,6,8,12H,4-5,7,9-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAXUFYVQFXXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398024 | |

| Record name | 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1033400-09-7 | |

| Record name | 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Pyridinecarboxylic Acids

A widely reported method for preparing piperidine-2-carboxylic acid (pipecolic acid) involves catalytic hydrogenation of 2-pyridinecarboxylic acid under controlled conditions:

- Catalyst: Palladium on carbon (5% Pd/C)

- Solvent: Water

- Conditions: Hydrogen pressure 3–5 MPa, temperature 80–100 °C, reaction time 3–6 hours

- Process: The pyridine ring is hydrogenated to the saturated piperidine ring, yielding pipecolic acid with high purity (98–102%) and yields above 85% molar yield relative to starting material.

- Post-processing: Removal of catalyst by filtration, vacuum distillation to remove moisture (~50%), cooling, and addition of methanol to precipitate the product, followed by centrifugation and drying.

This method avoids the use of strong bases and acid neutralization steps, simplifying the process and reducing waste.

| Parameter | Typical Value |

|---|---|

| Starting material | 2-Pyridinecarboxylic acid |

| Catalyst loading | 0.01–0.05 weight ratio (Pd/C) |

| Hydrogen pressure | 3–5 MPa |

| Temperature | 80–100 °C |

| Reaction time | 3–6 hours |

| Yield | >85% molar yield |

| Product purity | 98–102% |

| Melting point | 273–278 °C |

Introduction of the 2-Methoxybenzyl Group

Nucleophilic Substitution / Reductive Amination

The 2-methoxybenzyl substituent is introduced onto the piperidine nitrogen typically by:

- Nucleophilic substitution of a piperidine derivative (e.g., piperidine-2-carboxylic acid or its ester) with 2-methoxybenzyl chloride or bromide in the presence of a base.

- Reductive amination of piperidine-2-carboxylic acid or its derivatives with 2-methoxybenzaldehyde under reducing conditions (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).

These methods allow selective N-alkylation while preserving the carboxylic acid functionality.

Typical Reaction Conditions

- Base: Sodium hydroxide or potassium carbonate

- Solvent: Ethanol, water, or mixed solvents

- Temperature: 20–70 °C

- Reaction time: Several hours to overnight

- Yield: Moderate to high, depending on conditions and purification

An example synthesis reported for the closely related 1-(3-methoxy-benzyl)-piperidine-2-carboxylic acid uses sodium hydroxide in ethanol/water at 20–70 °C, achieving good yields.

Advanced Stereoselective Preparation (Chiral Synthesis)

For enantiomerically pure (S)-2-piperidinecarboxylic acid derivatives, including those substituted with methoxybenzyl groups, asymmetric synthesis methods have been developed:

- Chiral auxiliaries: Use of natural L-camphorsulfonamide as a chiral auxiliary.

- Key steps: Amidation, asymmetric alkylation, and deprotection in a one-pot or multi-step sequence.

- Catalysis: Lewis acid catalysis for condensation reactions.

- Advantages: High stereoselectivity, short synthetic route, high yield, and cost-effective starting materials.

This method is particularly relevant when the stereochemistry of the piperidine ring is critical for biological activity.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Features | Yield / Purity |

|---|---|---|---|

| Piperidine-2-carboxylic acid | Catalytic hydrogenation of 2-pyridinecarboxylic acid with Pd/C, H2, 80–100 °C, 3–6 h | High yield, simple post-processing | >85% molar yield, 98–102% purity |

| N-Substitution with 2-methoxybenzyl group | Nucleophilic substitution or reductive amination with 2-methoxybenzyl chloride/aldehyde, NaOH or NaBH3CN, ethanol/water, 20–70 °C | Selective N-alkylation, mild conditions | Moderate to high yield |

| Chiral synthesis (if needed) | Lewis acid catalyzed amidation, asymmetric alkylation with chiral auxiliary (L-camphorsulfonamide) | High stereoselectivity, cost-effective | High yield, enantiomerically pure |

Research Findings and Practical Notes

- The hydrogenation step is critical and requires oxygen-free conditions to prevent catalyst poisoning.

- The use of palladium on carbon catalyst is standard, but catalyst loading and reaction parameters can be optimized for scale-up.

- Post-hydrogenation purification by vacuum distillation and methanol precipitation is efficient and environmentally friendly.

- The position of the methoxy group on the benzyl substituent (ortho-, meta-, para-) affects reactivity and biological activity; thus, regioselective synthesis is important.

- Chiral synthesis routes are preferred for pharmaceutical applications where enantiopurity impacts efficacy and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, alkanes.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is recognized as an important chemical intermediate in pharmaceutical research. Its structure allows for modifications that can lead to the development of novel therapeutic agents. The compound belongs to a class of piperidine derivatives, which have been extensively studied for their biological activities, including anti-inflammatory, analgesic, and antitumor effects .

Biological Activities

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as inhibitors of key biological pathways. For instance, compounds derived from this structure have shown promise in inhibiting the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy . The ability to modulate immune responses makes this compound a candidate for further exploration in oncology.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions involving piperidine and methoxybenzyl derivatives. The flexibility in its synthesis allows researchers to create analogs with enhanced biological properties or reduced side effects .

Case Studies on Derivatives

In a recent review, several case studies were presented where derivatives of piperidine compounds were evaluated for their efficacy as small-molecule inhibitors. For example, one study demonstrated that specific modifications to the piperidine structure resulted in compounds with significantly lower IC50 values against PD-1/PD-L1 interactions compared to existing inhibitors . This suggests that this compound could serve as a scaffold for developing more potent immunotherapeutics.

Pharmacological Applications

The pharmacological implications of this compound extend beyond cancer treatment. Its potential use as an analgesic and anti-inflammatory agent has been explored in preclinical models. The compound's ability to interact with various receptors involved in pain modulation positions it as a candidate for developing new pain management therapies .

Clinical Relevance

The clinical relevance of this compound is underscored by its incorporation into drug discovery pipelines aimed at addressing unmet medical needs in pain management and cancer therapy. Ongoing research is focused on elucidating its pharmacokinetic properties and optimizing its therapeutic index .

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Piperidine-2-Carboxylic Acid Derivatives

Key Observations :

- In contrast, sulfonyl groups (e.g., in ) reduce basicity and may improve metabolic stability.

- Steric Effects : Bulky substituents like the biphenyl group in Compound 4a hinder rotational freedom, which could influence binding to biological targets.

- Stereochemistry : Enantiomers of piperidine-2-carboxylic acid derivatives (e.g., (R)- and (S)-forms) exhibit distinct biological activities, as seen in protease inhibitors .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility : Ester derivatives (e.g., ) exhibit higher lipophilicity, favoring membrane permeability, while free carboxylic acids (target compound) are more polar, enhancing water solubility.

- Acidity : Sulfonyl-containing analogs (e.g., ) have lower pKa values due to electron-withdrawing effects, increasing ionization at physiological pH.

Biological Activity

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid (MBC) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of MBC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 249.31 g/mol

- CAS Number : 21319-53-9

MBC exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Notable mechanisms include:

- Enzyme Inhibition : MBC has been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics of other compounds. For instance, it acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system, which has implications for pain management and anti-inflammatory effects .

- Antiproliferative Activity : Research indicates that MBC possesses antiproliferative effects against several cancer cell lines. Studies have reported IC values indicating significant cytotoxicity in human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with values ranging from 19.9 to 75.3 µM .

Biological Activity Summary Table

| Activity Type | Target/Effect | IC Range (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | MAGL | 11.7 | |

| Antiproliferative Activity | Human Breast Cancer Cells | 19.9 - 75.3 | |

| Antiproliferative Activity | Ovarian Cancer Cells | 31.5 - 43.9 |

Case Study 1: MAGL Inhibition

In a study focused on the inhibition of MAGL, MBC was identified as a reversible inhibitor with competitive behavior observed through Michaelis-Menten analysis. The compound's binding affinity was enhanced through structural modifications, leading to improved selectivity for MAGL over other enzymes in the endocannabinoid system .

Case Study 2: Anticancer Effects

A series of experiments evaluated the anticancer properties of MBC against various cell lines. The findings demonstrated that MBC not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting potential as an anticancer agent. The mechanism appeared to involve disruption of metabolic pathways critical for cancer cell survival .

Future Directions

Research into MBC's biological activity is ongoing, focusing on:

- Structure-Activity Relationship (SAR) : Further studies are needed to optimize the chemical structure of MBC to enhance its efficacy and selectivity against targeted enzymes and receptors.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for understanding the pharmacodynamics and potential therapeutic applications of MBC.

- Combination Therapies : Investigating the effects of MBC in combination with other anticancer agents could provide insights into synergistic effects that enhance therapeutic outcomes.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid?

Methodological Answer: Multi-step synthesis often involves palladium-catalyzed coupling or reductive amination. For example, a two-step protocol may include:

- Step 1: Palladium diacetate and tert-butyl XPhos under inert atmosphere (40–100°C, 5.5 hours) for coupling reactions.

- Step 2: Hydrolysis with hydrochloric acid (93–96°C, 17 hours) to yield the carboxylic acid derivative .

Key factors include maintaining anhydrous conditions and inert gas purging to prevent oxidation of intermediates.

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling: Use respiratory protection (FFP2 masks), nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. Ensure local exhaust ventilation .

- Storage: Store in a cool (<25°C), dry place away from oxidizers. Use airtight containers to prevent hygroscopic degradation .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. Which analytical techniques are suitable for characterizing purity and structure?

Methodological Answer:

- HPLC-MS: Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy: Confirm structural integrity via ¹H/¹³C-NMR. For example, aromatic protons in the 2-methoxybenzyl group appear as doublets at δ 6.8–7.3 ppm, while piperidine protons resonate at δ 2.5–3.5 ppm .

- Melting Point Analysis: Compare observed values (e.g., 185–186.5°C) to literature data to assess crystallinity .

Q. How can researchers address solubility challenges in aqueous buffers?

Methodological Answer:

- Test co-solvents like DMSO (≤10% v/v) or ethanol to enhance solubility.

- Adjust pH using sodium bicarbonate (pH 8–9) to ionize the carboxylic acid group, improving aqueous solubility .

- Use sonication (30 minutes, 40 kHz) to disperse insoluble aggregates .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

- Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) causing signal splitting .

- COSY/HSQC: Assign overlapping peaks by correlating proton-proton or proton-carbon couplings .

- Computational Modeling: Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak IA columns with hexane/isopropanol (80:20) for baseline separation of enantiomers .

- Asymmetric Catalysis: Employ Evans’ oxazaborolidine catalysts for stereoselective benzylation .

- Circular Dichroism (CD): Monitor enantiomeric excess (ee) by comparing Cotton effects at 220–250 nm .

Q. How to design assays for studying biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Target Selection: Prioritize enzymes with structural homology to known piperidine-carboxylic acid targets (e.g., GABA transaminase) .

- Kinetic Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time inhibition .

- Dose-Response Curves: Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .

Q. How to assess environmental impact and biodegradation pathways?

Methodological Answer:

- OECD 301F Test: Measure biodegradability in activated sludge over 28 days; expect <10% degradation due to aromatic stability .

- QSAR Modeling: Predict bioaccumulation (logP ~2.5) and soil mobility (Koc ~200 L/kg) using EPI Suite .

- Photolysis Studies: Exclude UV-C light (λ <280 nm) to avoid generating toxic nitro derivatives .

Q. What computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to receptor pockets (e.g., serotonin receptors) using PyMol for visualization .

- Hammett Analysis: Correlate substituent effects (σ values) on the benzyl group with biological activity .

- MD Simulations (GROMACS): Assess conformational stability of the piperidine ring in lipid bilayers .

Q. How to troubleshoot low yields in multi-step syntheses?

Methodological Answer:

- Intermediate Characterization: Isolate and NMR-test intermediates (e.g., methyl ester derivatives) to identify side reactions .

- Reaction Monitoring (TLC): Optimize stoichiometry if unreacted starting material persists (Rf = 0.3 in ethyl acetate/hexane) .

- Catalyst Screening: Replace palladium diacetate with Pd(OAc)₂/XPhos for higher turnover in coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.